molecular formula C21H33N3O3 B12026047 N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide

Katalognummer: B12026047
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: VWPRBZVZCYTFLE-RELWKKBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide is an organic compound characterized by the presence of a nitrophenyl group and a tetradecanamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide typically involves the condensation of 2-nitrobenzaldehyde with tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.

Major Products Formed

    Reduction: N-[(E)-(2-aminophenyl)methylideneamino]tetradecanamide.

    Oxidation: Corresponding nitro oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
  • N-[(E)-(2-nitrophenyl)methylideneamino]hexadecanamide
  • N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide

Uniqueness

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide is unique due to its specific chain length and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Compared to shorter or longer chain analogs, this compound may exhibit different solubility, reactivity, and biological activity profiles.

Eigenschaften

Molekularformel

C21H33N3O3

Molekulargewicht

375.5 g/mol

IUPAC-Name

N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C21H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(25)23-22-18-19-15-13-14-16-20(19)24(26)27/h13-16,18H,2-12,17H2,1H3,(H,23,25)/b22-18+

InChI-Schlüssel

VWPRBZVZCYTFLE-RELWKKBWSA-N

Isomerische SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-]

Kanonische SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.